molecular formula C27H21NO4 B2454441 8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid CAS No. 130532-82-0

8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid

Cat. No. B2454441
CAS RN: 130532-82-0
M. Wt: 423.468
InChI Key: UWUGDWBQROJGKU-UHFFFAOYSA-N
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Description

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis . The naphthalene-2-carboxylic acid part of the molecule suggests that it might have aromatic properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The compound has been synthesized through various methods. For instance, a method involves preparing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea derived from potassium thiocyanate (Le & Goodnow, 2004).

  • Structural and Stereochemical Studies : Structural studies of compounds related to 8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid have been conducted, revealing insights into nucleophile-electrophile interactions and the effects of substituents on molecular structures (Schweizer et al., 1978).

Biodegradation and Environmental Impact

  • Anaerobic Degradation of Polycyclic Aromatic Hydrocarbons : Research indicates that compounds like naphthalene carboxylate undergo anaerobic degradation, with carboxylation as an initial step. This process is significant in understanding the environmental impact and biodegradation of such compounds (Mouttaki et al., 2012).

Application in Organic Synthesis

  • Use in the Synthesis of Dipeptidyl Ureas : This compound has been used in the synthesis of various organic compounds, such as dipeptidyl urea esters, demonstrating its utility in organic synthesis (Babu & Kantharaju, 2005).

properties

IUPAC Name

8-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4/c29-26(30)18-13-12-17-6-5-7-19(24(17)14-18)15-28-27(31)32-16-25-22-10-3-1-8-20(22)21-9-2-4-11-23(21)25/h1-14,25H,15-16H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUGDWBQROJGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC5=C4C=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid

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